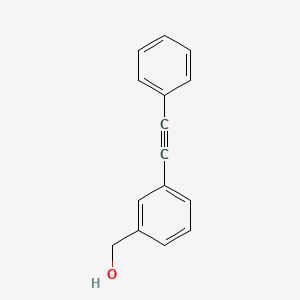

(3-(Phenylethynyl)phenyl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[3-(2-phenylethynyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11,16H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLPZRFRLKMOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123926-88-5 | |

| Record name | [3-(2-phenylethynyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylethynyl Phenyl Methanol and Analogous Structures

Direct Synthesis of (3-(Phenylethynyl)phenyl)methanol

The most direct and widely utilized approach for the synthesis of this compound involves the formation of the crucial carbon-carbon triple bond connecting the two aromatic rings. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being the most prominent method.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the formation of arylalkynes is a cornerstone of modern synthetic chemistry. These reactions offer a versatile and efficient means to construct the this compound framework.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of synthesizing this compound, this involves the reaction of phenylacetylene (B144264) with a 3-halobenzyl alcohol, typically 3-iodobenzyl alcohol or 3-bromobenzyl alcohol.

A notable example of this approach involves the coupling of 3-iodobenzyl alcohol with phenylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).

The choice of the halogen on the benzyl (B1604629) alcohol is critical, with the reactivity order being I > Br > Cl. Consequently, 3-iodobenzyl alcohol is often the preferred substrate due to its higher reactivity, allowing for milder reaction conditions and higher yields.

Table 1: Illustrative Sonogashira Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Yield | Reference |

| 3-Iodobenzyl alcohol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Amine | Amine | High | |

| 3-Bromobenzyl alcohol | Phenylacetylene | Pd(OAc)₂ / Ligand | Organic Solvent | Inorganic Base | Good to High |

This table is for illustrative purposes and specific yields and conditions can vary based on the detailed experimental protocol.

The success of the Sonogashira coupling heavily relies on the chosen catalyst system and the optimization of reaction parameters. A variety of palladium sources can be employed, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine (B1218219) ligands can also significantly influence the catalyst's activity and stability.

In recent years, significant efforts have been directed towards developing more efficient and sustainable catalyst systems. This includes the use of palladium nanoparticles supported on various materials, which can offer advantages such as easier catalyst recovery and reuse. The development of copper-free Sonogashira reactions is another key area of research, aiming to simplify the reaction setup and avoid copper-related side reactions.

Reaction optimization involves a careful study of various parameters:

Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. A range of solvents from polar aprotic (like DMF or acetonitrile) to non-polar (like toluene) have been explored. In some cases, green solvents like water or ethanol-water mixtures have been successfully employed.

Base: An amine base, such as triethylamine (B128534) or piperidine, is commonly used and can also serve as the solvent. The base is crucial for neutralizing the hydrogen halide formed during the reaction.

Temperature: The reaction is often carried out at room temperature or with gentle heating.

Additives: In some cases, additives may be used to enhance the reaction efficiency.

Table 2: Common Catalyst Systems and Conditions for Sonogashira Reactions

| Palladium Source | Ligand (if applicable) | Co-catalyst | Base | Typical Solvent | Reference |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Triethylamine | Triethylamine, DMF | |

| Pd(OAc)₂ | Various phosphines | None (copper-free) | K₂CO₃, Cs₂CO₃ | Isopropanol, DMF | |

| Pd₂(dba)₃ | P(t-Bu)₃ | None (copper-free) | K₂CO₃ | Toluene | |

| Supported Pd NPs | None | None (copper-free) | Various | Water, Ethanol (B145695) |

This table provides a general overview, and the optimal system depends on the specific substrates and desired outcome.

Reductive Pathways to Benzylic Alcohols

An alternative synthetic route to this compound involves the reduction of a corresponding aldehyde precursor, namely 3-(phenylethynyl)benzaldehyde. This two-step approach first establishes the arylalkyne framework and then converts the aldehyde functionality to the desired benzylic alcohol.

Reductive Pathways to Benzylic Alcohols

This section was mislabeled in the outline and should be 2.2.

Reduction of 3-(Phenylethynyl)benzaldehyde Precursors

The precursor, 3-(phenylethynyl

Related Synthetic Approaches for Phenylethynyl-Substituted Methanols

While direct synthesis of this compound is often accomplished via Sonogashira coupling between an appropriately substituted benzyl alcohol and phenylacetylene smolecule.com, several other powerful methodologies are employed to create analogous structures. These approaches are crucial for building molecular diversity and accessing derivatives with varied applications.

Grignard Reagent Additions to Phenylethynyl-Containing Carbaldehydes

A fundamental and widely used method for forming secondary or tertiary alcohols is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction proceeds via a 1,2-addition to form a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product. libretexts.org

This strategy is highly effective for synthesizing phenylethynyl-substituted methanols. The process starts with a carbaldehyde that already contains the phenylethynyl moiety. The choice of the Grignard reagent determines the second group attached to the newly formed carbinol center.

For instance, researchers have successfully synthesized a series of [1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol derivatives using this approach. Starting with 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, various Grignard reagents were added to produce the corresponding secondary alcohols in high yields. mdpi.com The use of phenylmagnesium bromide (PhMgBr) resulted in the formation of Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol with an 81% yield. mdpi.com Similarly, the addition of methylmagnesium chloride (MeMgCl) yielded the corresponding ethanol derivative. mdpi.com

Table 1: Synthesis of Phenylethynyl-Substituted Methanols via Grignard Addition Data sourced from a study on the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. mdpi.com

| Starting Aldehyde | Grignard Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Phenylmagnesium bromide (PhMgBr) | DCM | Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | 81% |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Methylmagnesium chloride (MeMgCl) | THF | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethanol-1-ol | - |

Metal-Catalyzed Hydrohydroxymethylation of Alkynes with Methanol (B129727)

More recently, transition-metal-catalyzed reactions have emerged as powerful tools for C-C bond formation, offering high levels of efficiency and selectivity. Hydrohydroxymethylation of alkynes, in particular, represents a highly atom-economical method for synthesizing allylic alcohols. nih.govepa.gov This process involves the formal addition of a hydroxymethyl group (-CH2OH) and a hydrogen atom across the alkyne triple bond. Methanol, an abundant and renewable C1 feedstock, can be used directly in these transformations, avoiding the pre-synthesis of aldehydes. acs.orgresearchgate.net

Nickel catalysis has proven particularly effective for the direct and regioselective hydrohydroxymethylation of alkynes using methanol. rsc.orgnih.gov This approach provides a direct route to valuable allylic alcohols, which are structurally analogous to benzylic alcohols like this compound. The reaction is notable for its high atom-, step-, and redox-economy. researchgate.net

In a representative study, a catalytic system comprising Ni(COD)₂, an N-heterocyclic carbene (NHC) ligand, and a base was used to couple various internal alkynes with methanol. nih.gov The reaction typically proceeds at elevated temperatures and results in good yields and excellent chemo- and regioselectivity. For instance, the reaction of 1-phenyl-1-propyne (B1211112) with methanol, catalyzed by nickel, selectively yields the corresponding allylic alcohol. The methodology is not limited to aryl-substituted alkynes; dialkyl-substituted alkynes like oct-4-yne also undergo the transformation effectively, producing the corresponding allylic alcohol in high yield. researchgate.netrsc.org A key challenge in these reactions is the high activation energy required for the dehydrogenation of methanol, which is overcome by the specific nickel catalytic system. nih.gov

Table 2: Nickel-Catalyzed Hydrohydroxymethylation of Alkynes with Methanol Data sourced from a 2021 study on the direct coupling of alkynes and methanol. researchgate.netrsc.org

| Alkyne Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Phenyl-1-propyne | Ni(COD)₂ (10 mol%), L4 (10 mol%), tBuOK (12 mol%) | Toluene/MeOH, 100 °C | 2-Methyl-3-phenyl-2-propen-1-ol | - |

| Oct-4-yne | Ni(COD)₂ (10 mol%), L4 (10 mol%), tBuOK (12 mol%) | Toluene/MeOH, 100 °C | 5-(Hydroxymethyl)oct-4-ene | 87% |

| Cyclododecane (as alkyne) | Ni(COD)₂ (10 mol%), L4 (10 mol%), tBuOK (12 mol%) | Toluene/MeOH, 100 °C | (E)-(Cyclododecylidene)methanol | 54% |

Multicomponent Reaction Sequences Incorporating Phenylethynyl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic efficiency. nih.gov These reactions are prized for their ability to rapidly generate molecular complexity from simple precursors.

One prominent example is the A³ coupling (Aldehyde-Alkyne-Amine), which produces propargylamines. Nickel-based catalysts have been successfully employed for this transformation. For example, a Ni²⁺-exchanged Y-zeolite catalyst facilitates the solvent-free A³ coupling of aldehydes, amines, and terminal alkynes like phenylacetylene. researchgate.net This method allows for the incorporation of the phenylethynyl group into a more complex molecular scaffold in a single, efficient step.

Beyond A³ couplings, other MCRs can construct intricate architectures around a phenylethynyl core. An enantioselective MCR involving 2-alkynylbenzaldehydes, amines, and dimethylphosphonate has been developed to synthesize chiral phosphonylated 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov This reaction, catalyzed by a chiral silver phosphate, demonstrates the power of MCRs to create stereochemically complex products incorporating an alkyne moiety with high yields and enantioselectivities. nih.gov

Table 3: Multicomponent Reactions Incorporating Phenylethynyl Groups Data sourced from reviews on multicomponent and nickel-catalyzed reactions. nih.govresearchgate.net

| Reaction Type | Reactants | Catalyst | Product Type |

|---|---|---|---|

| A³ Coupling | Cyclohexanecarbaldehyde, Phenylacetylene, Piperidine | Ni-Y Zeolite | Propargylamine |

| Enantioselective Phosphonylation/Cyclization | 2-Alkynylbenzaldehyde, Amine, Dimethylphosphonate | Chiral Silver Spirocyclic Phosphate Acid (SPA) | Chiral Phosphonylated 1,2-Dihydroisoquinoline |

Chemical Reactivity and Organic Transformations of 3 Phenylethynyl Phenyl Methanol Derivatives

Transformations Involving the Benzylic Alcohol Functionality

The benzylic alcohol group is a primary site for various chemical modifications, including derivatization and conversion to other important functional groups.

Derivatization Reactions at the Hydroxyl Group

The hydroxyl group of (3-(Phenylethynyl)phenyl)methanol and its analogs can be readily derivatized to alter the molecule's properties or to install functional handles for further reactions. Chemical derivatization is a common technique used to improve analytical characteristics such as chromatographic separation and mass spectrometric ionization efficiency. researchgate.net

A common strategy involves the conversion of the alcohol to an azide (B81097). For instance, a structurally related compound, [1-phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol, is converted to its corresponding azide, 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, using trimethylsilyl (B98337) azide (TMSN₃) and a catalytic amount of boron trifluoride etherate (BF₃∙Et₂O) in dichloromethane (B109758) (DCM). mdpi.com This transformation proceeds in good yield and provides a versatile azide functional group for subsequent reactions like cycloadditions. mdpi.com

Another approach is the use of derivatization reagents that react with hydroxyl groups to form stable derivatives for analysis. Reagents like isonicotinoyl chloride can acylate hydroxyl groups to form esters. nih.gov This reaction typically uses a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov Dansyl chloride is another reagent that reacts with alcohols, although less rapidly than with amines, to form stable sulfonates, often requiring heat to proceed. researchgate.net

| Starting Alcohol | Reagents | Product | Yield | Reference |

| [1-Phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol | TMSN₃, BF₃∙Et₂O, DCM | 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | 50% | mdpi.com |

Conversion to Other Functional Groups (e.g., Esters, Ethers)

The benzylic alcohol of this compound can be converted into other key functional groups like esters and ethers, which are valuable intermediates in the synthesis of more complex molecules.

Esterification: The conversion of alcohols to esters is a fundamental transformation. Oxidative esterification is one method to achieve this. magtech.com.cn While specific examples for this compound are not detailed in the literature, general methods for the esterification of benzylic alcohols are widely applicable. For example, the reaction of -(phenylethynyl)benzaldehyde with certain reagents can lead to the formation of phenyl esters. thieme-connect.de

Etherification: The synthesis of ethers from alcohols, known as etherification, is commonly achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For benzylic alcohols, chemoselective conversion to methyl or ethyl ethers can be accomplished using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org A related transformation, the O-alkylation of 4-(2-phenylethynyl)phenol (B3048880) with 1,2-dibromoethane, demonstrates a viable route to forming ether linkages on a similar molecular scaffold. nih.gov

Reactivity of the Internal Alkyne Moiety

The internal carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions and a target for stereoselective reduction. msu.edu

Addition Reactions to the Triple Bond

The internal alkyne can undergo various addition reactions, allowing for the introduction of new atoms and functional groups across the triple bond. These reactions are fundamental in organic chemistry for creating molecular complexity. bhu.ac.in

Hydrosilylation: An example of an addition reaction is the iron-catalyzed hydrosilylation of (4-(2-phenylethynyl)phenyl)methanol. rsc.org In this reaction, phenylsilane (B129415) adds across the triple bond in the presence of an iron catalyst, FeH(CO)(NO)(PPh₃)₂, to yield a mixture of vinylsilane isomers. rsc.org This transformation highlights the ability of the alkyne to react while the benzylic alcohol remains intact.

Halogenation: Although not specifically documented for this compound, the addition of halogens like bromine across a triple bond is a classic alkyne reaction. The reaction typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. bhu.ac.in

Hydroarylation: Gold-catalyzed intramolecular hydroarylation of alkynes is a powerful method for constructing new ring systems. beilstein-journals.org This type of reactivity showcases the potential of the alkyne in this compound to participate in cyclization reactions if a suitable nucleophilic aryl group is present in the molecule. beilstein-journals.org

| Substrate | Reagents | Product Type | Yield | Reference |

| (4-(2-Phenylethynyl)phenyl)methanol | Phenylsilane, FeH(CO)(NO)(PPh₃)₂ | Vinylsilane | 76% | rsc.org |

Semihydrogenation Studies

The selective reduction, or semihydrogenation, of the alkyne to an alkene is a crucial transformation. Controlling the stereochemistry of the resulting double bond (E or Z) is a significant focus of research.

A highly selective method for the semihydrogenation of diaryl alkynes to the corresponding E-alkenes utilizes simple ruthenium catalysts with alcohols serving as the hydrogen source. acs.orgorganic-chemistry.orgnih.gov This process is known as transfer hydrogenation.

The reaction typically employs a simple ruthenium catalyst, such as Ru₃(CO)₁₂ or RuCl₂(DMSO)₄, in the presence of a base like potassium tert-butoxide (tBuOK). acs.orgnih.gov Various alcohols can act as hydrogen donors, with benzylic alcohols like benzyl (B1604629) alcohol and furfuryl alcohol often providing the best results in terms of conversion and E-selectivity. acs.orgorganic-chemistry.org In many cases, the desired E-alkene is produced with greater than 99% NMR yield and high isolated yields. nih.gov

Reaction monitoring has shown that the high E-selectivity is often due to the isomerization of the initially formed Z-alkene by the ruthenium catalyst, rather than a direct E-selective hydrogenation. acs.org This methodology is compatible with various functional groups, making it a robust tool in organic synthesis. researchgate.net

| Catalyst | Hydrogen Donor | Base | Selectivity | Reference |

| Ru₃(CO)₁₂ | Benzyl alcohol | tBuOK | >99% E-selectivity | acs.orgnih.gov |

| RuCl₂(DMSO)₄ | Isopropyl alcohol | tBuOK | 6:1 E/Z selectivity | acs.orgnih.gov |

| RuCl(CO)H(PPh₃)₃ | Isopropyl alcohol | tBuOK | E-selective, some over-reduction | acs.orgnih.gov |

Oxidation of Alkynes to Carbonyl Compounds

The internal alkyne moiety within this compound derivatives is susceptible to oxidation, leading to the formation of 1,2-dicarbonyl compounds, which are important structural motifs in various biologically significant molecules and natural products. researchgate.net A number of methods have been developed for this transformation, often employing metal catalysts or strong oxidizing agents.

Gold(I) catalysis has emerged as a particularly effective method for the oxidation of internal alkynes to α-dicarbonyls under mild conditions. organic-chemistry.orgspbu.ru For instance, the use of 2,3-dichloropyridine (B146566) N-oxide as an oxygen transfer reagent in the presence of a gold(I) catalyst allows for the efficient oxidation of a wide array of alkynes, including those with acid-sensitive groups, without the need for acid additives. spbu.ruacs.org This method has been successfully applied to the synthesis of various 1,2-diketones in good to excellent yields. researchgate.net

Other approaches to alkyne oxidation include the use of potassium permanganate (B83412) (KMnO₄) or ozone (O₃). Ozonolysis of internal alkynes, such as diphenylacetylene (B1204595), typically results in the cleavage of the triple bond to yield carboxylic acids. masterorganicchemistry.com However, under specific conditions, both KMnO₄ and ozone can oxidize alkynes to 1,2-diketones. masterorganicchemistry.com Metal-free oxidation methods have also been explored, such as photooxygenation using a photocatalyst like 9,10-dicyanoanthracene (B74266) (DCA) with a co-sensitizer, which can furnish 1,2-diketones from alkynes upon visible-light irradiation. researchgate.net

The following table summarizes various reagents and conditions used for the oxidation of internal alkynes to 1,2-dicarbonyl compounds:

| Catalyst/Reagent | Oxidant | Conditions | Product | Yield (%) | Ref. |

| Ph₃PAuNTf₂ | α-picoline N-oxide | 50 °C, chlorobenzene | 1,2-diarylethane-1,2-diones | - | researchgate.net |

| Ph₃PAuNTf₂ | 2,3-dichloropyridine-N-oxide | Mild conditions | 1,2-diketones | 56-99 | researchgate.net |

| Gold(I) catalyst | 2,3-dichloropyridine N-oxide | Mild, acid-free | 1,2-dicarbonyls | up to 99 | acs.org |

| 9,10-dicyanoanthracene (DCA) | O₂ (aerobic) | Visible light, TFA, biphenyl (B1667301) | 1,2-diketones | - | researchgate.net |

| KMnO₄ | - | - | 1,2-diketones | - | masterorganicchemistry.com |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The phenylethynyl group in this compound derivatives serves as an excellent dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. sci-rad.com These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (the alkyne). sci-rad.com

A classic example is the Huisgen 1,3-dipolar cycloaddition of azides to alkynes to form 1,2,3-triazoles. While the thermal reaction often proceeds slowly and yields a mixture of regioisomers, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides the 1,4-disubstituted triazole exclusively under mild conditions. beilstein-journals.org

Beyond the well-known CuAAC, other [3+2] cycloaddition reactions involving alkynes have been developed. For instance, N-tert-butanesulfinyl imines have been shown to act as quasi-1,3-dipoles in stereoselective [3+2] cycloadditions with arynes to produce enantiopure cyclic sulfoximines. cas.cn Similarly, the reaction of azomethine ylides with alkynes like diphenylacetylene can yield dihydropyrroles. sci-rad.com These reactions highlight the versatility of the alkyne moiety in constructing diverse heterocyclic systems. sci-rad.com

The following table provides examples of [3+2] cycloaddition reactions involving alkynes:

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Ref. |

| Phenyl azide | Phenylacetylene (B144264) | Heat | 1,4- and 1,5-disubstituted 1,2,3-triazoles | beilstein-journals.org |

| Benzyl azide | Phenylacetylene | Copper(I) salts | 1,4-disubstituted 1,2,3-triazole | beilstein-journals.org |

| N-tert-butanesulfinyl imines | Arynes | - | Enantiopure cyclic sulfoximines | cas.cn |

| Azomethine ylides | Diphenylacetylene | - | Dihydropyrroles | sci-rad.com |

Cascade and Tandem Processes Initiated by Alkyne Reactivity

The reactivity of the alkyne in this compound derivatives can initiate cascade or tandem reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. These processes often involve a sequence of intramolecular and intermolecular transformations catalyzed by a single metal species. chim.it

Gold and palladium catalysts are frequently employed to initiate such cascades. For example, gold-catalyzed cascade cyclizations of benzylamines bearing two tethered alkyne moieties can produce dihydrobenzo[c]phenanthridines in high yields. mpg.de The reaction is proposed to proceed through a nucleophilic attack of the amino group on the gold-activated alkyne, followed by a second cyclization. mpg.de

Palladium-catalyzed tandem reactions, such as the combination of an intramolecular alkyne carbopalladation with a subsequent Suzuki cross-coupling, can form two new carbon-carbon bonds and a new heterocyclic ring in a single operation. chim.it Another example is the gold/copper-cocatalyzed tandem reaction of 2-alkynyl-anilines, which involves an intermolecular nucleophilic addition and an intramolecular cyclization/oxidative cross-dehydrogenative coupling to form C2-quaternary indolin-3-ones. acs.org

BF₃·OEt₂ has also been utilized to catalyze cascade reactions of alkynes for the synthesis of various heterocycles. rsc.org These reactions often proceed through the activation of the alkyne by the Lewis acid, followed by nucleophilic attack and subsequent cyclization. rsc.org

Rearrangement Chemistry

Sigmatropic Rearrangements of Alkynyl Ethers

Alkynyl ethers derived from this compound can undergo sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma bond across a pi system. libretexts.org The acs.orgacs.org-sigmatropic rearrangement, also known as the Claisen rearrangement for allyl vinyl ethers, is particularly relevant. rsc.org

Allyl alkynyl ethers, which can be formed from the corresponding alcohol, undergo a acs.orgacs.org-sigmatropic rearrangement at remarkably low temperatures (e.g., -78 °C) to furnish a ketene (B1206846) intermediate. nih.gov This ketene can then be trapped by nucleophiles such as alcohols or amines to yield γ,δ-unsaturated carboxylic acid derivatives. rsc.orgnih.gov The low activation barrier for the allyl alkynyl ether rearrangement compared to the allyl vinyl ether rearrangement makes it a synthetically useful transformation. rsc.org

Similarly, benzyl alkynyl ethers can undergo a acs.orgacs.org-sigmatropic rearrangement, followed by an intramolecular trapping of the resulting ketene, to form indanones at elevated temperatures. nih.gov Propargyl alkynyl ethers also participate in acs.orgacs.org-sigmatropic rearrangements to produce allenyl ketenes, which can be trapped to form complex dienoates or unsaturated lactones. rsc.orgnih.gov

Role as Synthetic Intermediates and Building Blocks

Precursors for Complex Molecular Architectures

The diverse reactivity of this compound and its derivatives makes them valuable synthetic intermediates for the construction of complex molecular architectures. The presence of multiple reaction sites allows for a stepwise or cascade approach to building intricate molecular frameworks.

For instance, derivatives of this compound have been utilized in the synthesis of various heterocyclic compounds. 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have been prepared from a pyrazole (B372694) derivative containing a phenylethynyl group. mdpi.com The synthesis involved an iodine-mediated electrophilic cyclization of an intermediate azide-alkyne. mdpi.com

Furthermore, the phenylethynyl moiety is a key component in the synthesis of larger, polycyclic aromatic systems. The phenylethynyl radical (C₆H₅CC) has been studied in reactions with small unsaturated hydrocarbons, demonstrating its role in molecular mass growth processes and the formation of polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.gov

The versatility of this compound as a building block is also evident in its use in the synthesis of functional materials. For example, fluorene (B118485) derivatives containing a phenylethynyl group have been synthesized and investigated for their emissive properties. acs.org

Scaffolds for Heterocyclic Compound Synthesis

The this compound framework serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the ethynyl (B1212043) group, often in concert with the benzylic alcohol or its derivatives, facilitates cyclization reactions to form fused ring systems. While direct studies on the cyclization of this compound itself are not extensively detailed in the reviewed literature, the reactivity of its structural isomers and closely related derivatives provides significant insight into its synthetic potential.

A common strategy involves the intramolecular cyclization of ortho-alkynyl benzyl alcohols, which are structural isomers of the target compound. These reactions, often catalyzed by transition metals or promoted by bases, lead to the formation of oxygen-containing heterocycles such as phthalans (1,3-dihydroisobenzofurans) and isochromenes. unipi.it For instance, the 5-exo-dig cyclization of 2-(arylethynyl)benzyl alcohols can be achieved using bases like potassium hydroxide (B78521) or sodium hydride. unipi.it Similarly, TBAF has been shown to promote the cyclization of 2-ethynylbenzyl alcohols to yield alkylidenephthalans. unipi.it

Furthermore, derivatives of phenylethynyl methanols have been successfully employed as scaffolds for more complex heterocyclic systems. In one study, a pyrazole derivative bearing both a phenylethynyl group and a methanol functionality, namely [1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol, was synthesized and subsequently converted to its corresponding azide. This azide intermediate then underwent an iodine-mediated electrophilic cyclization to furnish a 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine, demonstrating the utility of the alkynyl and activated methanol groups in constructing fused nitrogen-containing heterocycles. mdpi.com

The following table summarizes representative examples of heterocyclic synthesis starting from alkynyl alcohol derivatives, illustrating the potential reaction pathways for this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | 1. TMSN3, BF3·Et2O, DCM; 2. I2, NaHCO3, MeCN | 7-Iodo-2,6-diphenyl-4-(phenyl)-2H-pyrazolo[4,3-c]pyridine | N/A | mdpi.com |

| 2-Ethynylbenzyl alcohols | TBAF, THF, reflux | Alkylidenephthalans | Good | unipi.it |

| 2-(Arylethynyl)benzyl alcohols | KOH, MeOH, reflux or NaH, THF, reflux | Alkylidenephthalans | N/A | unipi.it |

| Methyl(2-(phenylethynyl)phenyl)sulfide | Diphenyl diselenide, TCCA, EtOH, rt | 3-Phenylselanylbenzo[b]thiophene | 65 | rsc.org |

These examples underscore the synthetic versatility of the phenylethynyl methanol scaffold in generating a diverse array of heterocyclic structures, a potential that can be extrapolated to this compound and its derivatives for the creation of novel chemical entities.

Spectroscopic Characterization and Structural Analysis of 3 Phenylethynyl Phenyl Methanol and Analogues

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (3-(phenylethynyl)phenyl)methanol is expected to be dominated by several key vibrational modes. The hydroxyl (-OH) group should exhibit a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols. For instance, in phenylmethanol (benzyl alcohol), a broad O-H stretch is observed around 3344 cm⁻¹. kcvs.ca The aromatic C-H stretching vibrations of the two phenyl rings are anticipated to appear in the 3100-3000 cm⁻¹ region. kcvs.calibretexts.org The aliphatic C-H stretching from the methylene (B1212753) (-CH₂) group of the hydroxymethyl moiety would likely be found between 3000 cm⁻¹ and 2840 cm⁻¹. kcvs.ca

The carbon-carbon triple bond (C≡C) of the phenylethynyl group is a key feature. The C≡C stretching vibration typically appears in the 2260-2100 cm⁻¹ region. In many phenylethynyl derivatives, this peak is of variable intensity. For example, in 6-phenylethynyl picolinic acid (PEPCA), the ethynyl (B1212043) stretch is observed at 2214 cm⁻¹. rsc.org The aromatic C-C stretching vibrations within the phenyl rings are expected to produce a set of bands in the 1600-1450 cm⁻¹ range. libretexts.org The C-O stretching vibration of the primary alcohol is predicted to be in the 1050-1000 cm⁻¹ range, as seen in phenylmethanol at 1022 cm⁻¹. kcvs.ca Finally, the out-of-plane (oop) C-H bending vibrations of the substituted benzene (B151609) rings would give rise to strong bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern. libretexts.org

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3600-3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H (-CH₂) | C-H Stretch | 3000-2840 | Medium |

| -C≡C- (Alkyne) | C≡C Stretch | 2260-2100 | Medium to Weak |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to Strong |

| C-O (Alcohol) | C-O Stretch | 1050-1000 | Strong |

| Aromatic C-H | C-H Out-of-Plane Bend | 900-675 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. Specific FT-Raman data for this compound is not prevalent in the literature, but the spectrum can be predicted based on related structures.

The most prominent feature in the FT-Raman spectrum of this compound is expected to be the intense stretching vibration of the C≡C bond, typically appearing around 2220 cm⁻¹. This band is often strong in the Raman spectra of phenylethynyl compounds due to the high polarizability of the triple bond. The aromatic ring vibrations are also expected to be strong. The phenyl ring C=C stretching modes usually appear in the 1610-1570 cm⁻¹ region. For example, the Raman spectrum of stilbene (B7821643) methanol (B129727) shows a C=C band at 1635 cm⁻¹. usda.gov Other aromatic ring modes, including the ring breathing vibration, are expected around 1000 cm⁻¹.

In contrast to FT-IR, the O-H stretching vibration in Raman is typically weak. The C-H stretching vibrations of the aromatic and aliphatic groups will appear in the 3100-2800 cm⁻¹ region, similar to the IR spectrum.

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | C-H Stretch | 3100-3050 | Medium |

| -C≡C- (Alkyne) | C≡C Stretch | ~2220 | Strong |

| Aromatic C=C | C=C Stretch | 1610-1570 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Medium |

Vibrational Mode Assignment and Conformational Analysis

A detailed assignment of vibrational modes for this compound would typically require theoretical calculations, such as Density Functional Theory (DFT), in conjunction with experimental IR and Raman data. In the absence of specific studies for this molecule, we can draw parallels with similar compounds. For instance, studies on 2-phenylethanol (B73330) have shown that the molecule exists predominantly in a non-planar gauche conformation, stabilized by an interaction between the hydroxyl hydrogen atom and the phenyl ring. nih.gov A similar intramolecular interaction might influence the conformational preference of this compound.

The vibrational modes can be assigned to specific motions of the atoms. For example, the bands in the 3100-3000 cm⁻¹ region are assigned to the C-H stretching modes of the phenyl rings. The C≡C stretch is a well-localized vibration. The bands in the fingerprint region (below 1500 cm⁻¹) are more complex and involve coupled vibrations of the entire molecular skeleton, including C-C stretching and C-H bending modes of the rings and the methylene group.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands arising from π→π* electronic transitions within the conjugated system formed by the two phenyl rings and the ethynyl linker. The presence of the hydroxymethyl group is not expected to significantly alter the main absorption features, which are primarily determined by the phenylethynyl chromophore.

Studies on analogous compounds provide insight into the expected absorption maxima (λmax). For example, various 2,3-diaryl-6-(phenylethynyl)quinazolines exhibit absorption bands in the range of 283-400 nm, attributed to π→π* transitions of the conjugated system. uni.luresearchgate.net The absorption spectra of 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracene derivatives also show absorptions in the UV-A and visible regions, which are influenced by substituents on the phenyl ring. kyushu-u.ac.jp It is anticipated that this compound will have a primary absorption band in the UV region, likely with a maximum between 280 nm and 320 nm, which is characteristic of the phenylethynyl moiety. For instance, the UV-vis spectrum of 6-phenylethynyl picolinic acid in THF shows absorption maxima at 284 nm and 300 nm. rsc.org

Photophysical Characterization, including Luminescence Studies

The photophysical properties of this compound, such as its fluorescence emission, are of significant interest. The extended π-conjugation in the molecule suggests that it is likely to be fluorescent. Upon excitation into its absorption bands, the molecule is expected to relax to the lowest excited singlet state (S₁) and then emit a photon to return to the ground state (S₀).

The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. For many phenylethynyl-substituted aromatic compounds, the emission is observed in the violet-to-blue region of the electromagnetic spectrum. For instance, some 9,10-disubstituted anthracene (B1667546) derivatives with phenylethynyl groups exhibit intense fluorescence. kyushu-u.ac.jp Furthermore, luminescent complexes of Europium(III) with 2-(phenylethynyl)-1,10-phenanthroline have been shown to exhibit bright red luminescence, where the organic ligand acts as an antenna. mdpi.comresearchgate.net While specific luminescence data for this compound is not available, it is reasonable to expect emission in the UV-A or blue region, with the exact properties depending on solvent polarity and the potential for intramolecular charge transfer upon excitation.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. For this compound, the monoisotopic mass is 208.08882 Da. uni.lu Electron Ionization Mass Spectrometry (EI-MS) data for the isomeric compound 1-methoxy-2-(2-phenylethynyl)benzene shows a molecular ion peak ([M]⁺) at m/z 208, which corresponds to the molecular weight of this compound. doi.org

Predicted mass spectrometry data for this compound indicates several possible adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.09610 | 149.4 |

| [M+Na]⁺ | 231.07804 | 164.1 |

| [M+NH₄]⁺ | 226.12264 | 155.2 |

| [M+K]⁺ | 247.05198 | 152.5 |

| [M-H]⁻ | 207.08154 | 146.0 |

| [M+Na-2H]⁻ | 229.06349 | 156.0 |

| [M]⁺ | 208.08827 | 149.9 |

| [M]⁻ | 208.08937 | 149.9 |

CCS: Collision Cross Section

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a molecule. For this compound (C₁₅H₁₂O), the monoisotopic mass is calculated to be 208.08882 Da. kyushu-u.ac.jp

HRMS analysis is typically performed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer. uni.lu The high resolving power of these instruments can differentiate between molecules with the same nominal mass but different elemental compositions. In the analysis of novel compounds, HRMS data is a critical component for confirming the successful synthesis of the target molecule. uni.lu Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts to further aid in structural confirmation. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.09610 | 149.4 |

| [M+Na]⁺ | 231.07804 | 164.1 |

| [M+NH₄]⁺ | 226.12264 | 155.2 |

| [M+K]⁺ | 247.05198 | 152.5 |

| [M-H]⁻ | 207.08154 | 146.0 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the identity of the components. In the context of the synthesis of this compound and its analogues, GC-MS analysis is invaluable for monitoring the progress of a reaction and for characterizing the final product. iucr.org

A sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparison to spectral libraries or through detailed analysis. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identity and purity of the analyte.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.orgdoi.org This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding. rsc.orgdoi.org The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. researchgate.net By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the positions of the individual atoms can be determined. acs.org

Analysis of Dihedral Angles and Molecular Packing

In the absence of a specific crystal structure for this compound, an analysis of related compounds provides insight into the likely structural features. The conformation of phenylethynyl derivatives is often characterized by the dihedral angles between the aromatic rings. These angles are influenced by steric hindrance and electronic effects of the substituents. kyushu-u.ac.jp

Table 2: Dihedral Angles in Analogous Phenylethynyl Compounds

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Citation |

| (E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine | Phenyl | Thiophene | 14.88 (6) | iucr.org |

| 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracene derivative | Anthracene | Phenyl (on phenylene spacer) | 51.8 | kyushu-u.ac.jp |

| (2-Methylphenyl)(phenyl)methanol | Benzene | o-tolyl | 87.78 (8) |

The study of these analogous structures provides a strong basis for predicting the key structural features of this compound, which would be expected to exhibit a non-planar conformation with significant intermolecular hydrogen bonding.

Computational and Theoretical Investigations of 3 Phenylethynyl Phenyl Methanol Systems

Reaction Mechanism Studies

Computational methods are also employed to investigate the mechanisms of chemical reactions. While specific mechanistic studies focused solely on (3-(Phenylethynyl)phenyl)methanol are not detailed in the provided search results, related research provides insights into potential reaction pathways. For instance, the mechanism of Sonogashira cross-coupling, a key reaction for the synthesis of this compound, has been a subject of extensive study. smolecule.com Furthermore, computational studies have been used to explore the reaction mechanisms of related compounds, such as the oxidation of internal alkynes to 1,2-diketones catalyzed by gold complexes, where DFT calculations were used to locate the lowest energy conformations of intermediates. researchgate.net

Molecular Interaction Modeling

The arrangement of aromatic rings and hydrogen-bonding capable groups in this compound suggests that non-covalent interactions play a crucial role in its physical properties and how it interacts with other molecules. Computational modeling is indispensable for dissecting these weak, yet significant, forces.

The non-covalent interactions in systems analogous to this compound have been a subject of detailed theoretical study. The phenylacetylene-methanol complex, in particular, serves as an excellent model for the key interactions present in our target molecule. Phenylacetylene (B144264) offers two primary π-systems that can act as hydrogen bond acceptors: the phenyl ring and the acetylenic triple bond. rsc.orgiisc.ac.in The methanol (B129727) molecule, with its hydroxyl group, can act as a hydrogen bond donor, mimicking the behavior of the hydroxymethyl group in this compound when interacting with another molecule.

Computational studies, often corroborated by matrix isolation infrared spectroscopy or supersonic jet experiments, have explored the competition between these docking sites. rsc.orgias.ac.iniisc.ac.in Ab initio (MP2) and DFT (like B3LYP-D3 and M06-2X) calculations are employed to optimize the geometries of the resulting complexes and to calculate their interaction energies. ias.ac.iniisc.ac.in

For the phenylacetylene-methanol complex, two primary types of hydrogen-bonded structures are predicted:

O-H···π (phenyl) complex: The methanol hydroxyl group donates a proton to the π-electron cloud of the benzene (B151609) ring.

O-H···π (acetylenic) complex: The methanol hydroxyl group donates a proton to the π-system of the carbon-carbon triple bond.

A third, less stable interaction, where the acetylenic C-H acts as a proton donor to the oxygen of methanol (a ≡C-H···O interaction), has also been computationally identified and experimentally observed in cryogenic matrices. ias.ac.in

The relative stability of the phenyl-bound versus the acetylene-bound π-complex is subtle and can be influenced by the level of theory and basis set used in the calculations. iisc.ac.in For instance, some studies find the acetylenic π-bound structure to be the global minimum, while others suggest the phenyl-bound complex is slightly more stable. iisc.ac.in These findings indicate a very shallow potential energy surface with small barriers for interconversion between the different docking sites. rsc.org

The stability of these non-covalent interactions is governed by a balance of electrostatic and dispersion forces. researchgate.net Theoretical tools such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into these fundamental components. researchgate.net Other methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots provide qualitative and quantitative insights into the nature and strength of these bonds by analyzing the electron density topology. ias.ac.inresearchgate.net

These theoretical findings for the phenylacetylene-methanol system strongly suggest that the this compound molecule can engage in a rich network of non-covalent interactions. It can act as a hydrogen bond donor via its hydroxyl group and as a hydrogen bond acceptor at both its phenyl rings and its acetylenic bond. This capability is critical for understanding its behavior in condensed phases, such as its crystal packing and solvation properties.

Future Research Directions and Emerging Opportunities

Advancements in Green and Sustainable Synthetic Routes

The predominant synthesis of (3-(Phenylethynyl)phenyl)methanol relies on the Sonogashira cross-coupling reaction. smolecule.com While effective, traditional protocols often involve toxic copper co-catalysts, volatile organic solvents, and homogeneous palladium catalysts that are difficult to recycle. smolecule.com Future research is increasingly focused on developing greener and more sustainable alternatives.

A significant advancement is the use of biodegradable and non-toxic solvents. Choline (B1196258) hydroxide (B78521), a type of ionic liquid, has been successfully employed as both a green base and solvent for the Sonogashira coupling of 3-iodobenzyl alcohol and phenylacetylene (B144264), affording this compound in a remarkable 98% yield at a low temperature of 40°C, thereby eliminating organic solvent waste. smolecule.com Similarly, ethanol-water mixtures have been utilized as a less toxic solvent system, achieving yields of 85–90%. smolecule.com Deep eutectic solvents (DES), such as a choline chloride/urea mixture, have also proven effective for related iodocyclization reactions and can be recycled multiple times without a significant drop in product yield, highlighting their potential for sustainable synthesis. unipa.it

Another key area is the development of advanced catalyst systems. Copper-free Sonogashira protocols are gaining traction to circumvent the toxicity and side reactions associated with copper co-catalysts. smolecule.com One promising strategy involves the use of alkynylalanes as nucleophiles in a copper-free cross-coupling with propargylic electrophiles, which has shown excellent regioselectivity. smolecule.com Furthermore, heterogeneous palladium catalysts, such as palladium supported on MCM-41 (MCM-41-Pd), offer the advantages of easy separation, recyclability, and reduced metal leaching into the product. smolecule.com In aqueous micellar systems, these heterogeneous catalysts have enabled a reduction in palladium loading to as low as 0.01 mol% while maintaining high yields. smolecule.com

| Green Synthesis Approach | Catalyst / System | Solvent | Key Advantages | Yield (%) | Reference |

| Green Base/Solvent | Pd(PPh₃)₂Cl₂ | Choline Hydroxide | Biodegradable, no organic solvent waste | 98 | smolecule.com |

| Green Solvent | Not specified | Ethanol (B145695)/Water (4:1) | Reduced toxicity, simplified purification | 85-90 | smolecule.com |

| Heterogeneous Catalysis | MCM-41-Pd | Aqueous Micelles | Low Pd loading (0.01 mol%), recyclable | 96 | smolecule.com |

| Recyclable Solvent | Iodine | Choline Chloride/Urea | Recyclable solvent system | Good to High | unipa.it |

Unveiling Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound—the alkyne and the alcohol—offers a rich landscape for exploring novel chemical reactions. The phenylethynyl group can participate in various transformations, making it a versatile synthetic intermediate. smolecule.com

One area of exploration is electrophilic cyclization reactions. For instance, related 2-alkylthiophenylacetylenes undergo iodocyclization to form 3-iodobenzothiophenes, which are valuable precursors for biologically active molecules. unipa.it Similarly, electrophilic cyclizations of 3-arylpenta-1,4-diyn-3-ols have been reported, suggesting that the phenylethynyl moiety in this compound could be a substrate for similar intramolecular transformations to generate complex heterocyclic systems. hud.ac.uk Gold-catalyzed cascade cyclizations have also been used with related substrates to produce polycyclic aromatic compounds like benzo[c]phenanthridines, indicating a potential pathway for creating large, complex molecules from this compound derivatives. mpg.de

The oxidation of the alkyne to a 1,2-diketone represents another potential transformation, which can then be used in the synthesis of various heterocycles like quinoxalines or imidazoles. researchgate.net The hydroxymethyl group can be readily oxidized to an aldehyde, providing a handle for further functionalization, or can be converted to an azide (B81097) to participate in "click chemistry" or other cycloaddition reactions. mdpi.com For example, a related pyrazole-based compound, [1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol, was converted to the corresponding azide and subsequently used in cycloaddition reactions to build complex tetrasubstituted pyrazolo[4,3-c]pyridines. mdpi.com

Integration of Advanced In-Situ Spectroscopic Techniques

To fully understand and optimize the synthesis and subsequent transformations of this compound, the integration of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and catalyst behavior, providing insights that are unattainable through conventional offline analysis.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study cobalt-catalyzed hydrogenation reactions of related alkynes, providing direct observation of catalyst and substrate evolution during the reaction. rsc.org This technique could be applied to monitor the progress of Sonogashira couplings or other transformations involving this compound, helping to elucidate reaction mechanisms and identify rate-determining steps. researchgate.net

In-situ Infrared (IR) spectroscopy is another powerful tool, particularly for observing changes in functional groups. It has been used to study reaction routes between CO and hydrogen over catalysts, and could be employed to track the consumption of the alkyne C≡C bond and the formation of new bonds during cyclization or addition reactions of this compound. oup.com

By combining these in-situ techniques, researchers can gain a comprehensive understanding of reaction pathways, leading to improved reaction conditions, higher yields, and enhanced selectivity for desired products.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry offers a powerful predictive tool for designing novel derivatives of this compound and for understanding their properties before undertaking extensive experimental work. Density Functional Theory (DFT) and other modeling techniques can provide valuable insights into molecular structure, reactivity, and electronic properties.

Computational modeling has already been used to guide the synthetic design of phenylethynyl-substituted heterocycles as potential therapeutic agents. nih.gov Molecular docking and molecular dynamics (MD) simulations can predict the binding modes of derivatives with biological targets, such as proteins or enzymes, helping to rationalize observed biological activity and to design more potent compounds. nih.gov For example, MD simulations of phenylethynyl-substituted heterocycles with the enzyme methionine S-adenosyltransferase-2 (MAT2A) revealed a stable binding mode, confirming the enzyme as a likely target. nih.gov

DFT calculations are also invaluable for studying reaction mechanisms and predicting the stability of different molecular conformations. nsf.gov Such calculations have been used to investigate the racemization barriers of crowded polyaryl compounds and the conformational preferences of heteroaryl diketones. researchgate.netnsf.gov For this compound, DFT could be used to model transition states of potential cyclization reactions or to predict the optical and electronic properties of polymers and other materials derived from it. mdpi.com This predictive power can accelerate the discovery of new materials with tailored properties for specific applications.

| Computational Method | Application Area | Potential Insights for this compound | Reference |

| Molecular Docking / MD | Drug Discovery | Predicting binding affinity and mode with biological targets (e.g., enzymes) | nih.gov |

| DFT Calculations | Reaction Mechanisms | Determining reaction pathways, transition state energies, and product stability | nsf.gov |

| DFT Calculations | Materials Science | Predicting electronic properties (HOMO/LUMO), optical properties, and charge-transport characteristics of derived materials | researchgate.netmdpi.com |

| QSAR (Quantitative Structure-Activity Relationship) | Drug Discovery | Developing models to predict biological activity based on molecular structure | acs.org |

Exploration of New Application Frontiers in Interdisciplinary Sciences

The versatile structure of this compound makes it a candidate for a wide range of applications across various scientific disciplines. While its use as a building block in pharmaceuticals and materials science is established, several emerging frontiers offer exciting new opportunities. smolecule.com

In materials science , derivatives of this compound are crucial as end-capping agents for phenylethynyl-terminated polyimides, which are high-temperature polymers used in demanding applications. smolecule.com The rigid, linear structure of the phenylethynyl group contributes to the formation of ordered materials. There is potential to explore its use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers, where the alcohol function could coordinate to metal centers. bldpharm.comcore.ac.uk The extended π-system of molecules derived from this scaffold also makes them promising candidates for organic semiconductors and components in organic light-emitting diodes (OLEDs). smolecule.commpg.de

In medicinal chemistry and chemical biology , phenylethynyl-containing compounds have shown significant biological activity, including anticancer and antimicrobial properties. smolecule.com Future work could focus on synthesizing libraries of derivatives of this compound to screen for new therapeutic agents. nih.gov Its structure can also be incorporated into chemical probes designed to investigate molecular interactions and biological pathways. smolecule.com For example, biotin-tagged phenylethynyl derivatives have been used in pull-down assays to identify protein targets. nih.gov

The exploration of this compound in supramolecular chemistry is another promising avenue. The phenylethynyl group can participate in π-π stacking and other non-covalent interactions, which are crucial for the self-assembly of complex architectures. researchgate.net Understanding and controlling these interactions could lead to the development of novel sensors, smart materials, and drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(Phenylethynyl)phenyl)methanol?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling , a palladium/copper-catalyzed cross-coupling between a terminal alkyne and an aryl halide. For example:

- Use (3-iodophenyl)methanol and phenylacetylene as reactants.

- Catalytic system: Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in DMF or THF.

- Reaction conditions: 70°C under nitrogen, with N,N-diisopropylamine as a base.

- Purification involves silica gel chromatography (petroleum ether/EtOAc gradient) .

- Key Considerations : Catalyst loading, solvent choice (polar aprotic solvents enhance coupling efficiency), and exclusion of moisture/oxygen are critical for yield optimization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Focus on diagnostic signals:

- Methine protons (CH₂OH): δ ~4.71 (d, J = 5.4 Hz).

- Phenylethynyl protons: δ 7.35–7.57 (aromatic multiplet).

- 13C NMR : Confirm alkyne carbons (δ ~87–95 ppm for sp-hybridized carbons).

- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M-OH]⁺ for fragmentation patterns).

- FTIR : Identify O-H stretches (~3580 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .

Advanced Research Questions

Q. How does the phenylethynyl group influence the compound’s photophysical properties?

- Methodological Answer : The rigid π-conjugated system from the phenylethynyl group enhances:

- Circularly Polarized Luminescence (CPL) : Observed in viscous solvents (e.g., 1,4-butanediol), where restricted rotation amplifies CPL signals.

- Solvatochromism : Solvent polarity affects emission wavelength (e.g., redshift in polar solvents due to stabilization of excited states).

- Experimental Design : Use time-resolved fluorescence and CPL spectroscopy in solvents of varying viscosity/polarity to quantify effects .

Q. What strategies resolve contradictions in reported synthetic yields?

- Methodological Answer : Contradictions arise from:

- Catalyst Deactivation : Trace oxygen/moisture degrades Pd catalysts. Use rigorous Schlenk techniques.

- By-product Formation : Competing Glaser coupling (dimerization of alkynes) can occur. Limit reaction time (<2–4 hours) and optimize base (e.g., NEt₃ vs. iPr₂NH).

- Purification Challenges : Silica gel chromatography with gradient elution (petroleum ether to EtOAc) effectively separates target compound from unreacted alkyne or halide precursors .

Q. How does solvent viscosity impact the compound’s luminescence properties?

- Methodological Answer : Increased viscosity reduces molecular rotation, enhancing:

- CPL Signal Intensity : Test in solvents like n-undecanol (16.95 cP) vs. methanol (0.55 cP).

- Quantum Yield Measurements : Use integrating sphere-equipped fluorimeters to compare emission efficiency.

- Theoretical Modeling : Apply density functional theory (DFT) to correlate rotational freedom with experimental CPL data .

Q. What are the challenges in derivatizing this compound for catalytic applications?

- Methodological Answer :

- Oxidation Sensitivity : The benzylic alcohol is prone to oxidation. Use mild oxidants (e.g., MnO₂) or protective groups (e.g., TBS ethers).

- Au-Catalyzed Cyclization : Demonstrated in THF with (PPh₃)AuCl/AgOTf, forming polycyclic structures. Monitor reaction progress via TLC to avoid over-oxidation .

- Electronic Effects : The electron-withdrawing ethynyl group directs electrophilic substitution to meta/para positions. Use directing group strategies for regioselective functionalization .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or spectral How to address them?

- Methodological Answer :

- Purity Assessment : Compare HPLC retention times (e.g., C18 column, acetonitrile/water mobile phase) with reference standards.

- Polymorphism : Perform X-ray crystallography to identify crystal packing variations.

- Experimental Reproducibility : Standardize solvent grades (e.g., anhydrous DMF vs. technical grade) and drying protocols (e.g., molecular sieves for alcohols) .

Applications in Advanced Research

Q. Can this compound serve as a building block for chiral materials?

- Methodological Answer :

- Chiral Induction : Attach chiral auxiliaries (e.g., binaphthyl groups) to the alcohol for asymmetric catalysis.

- Liquid Crystals : Incorporate into tolane-based mesogens; study phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Q. What role does this compound play in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Linker Functionalization : Use the ethynyl group for "click chemistry" with azide-functionalized MOFs.

- Post-Synthetic Modification : React with Zr-based MOFs (e.g., UiO-66) to enhance porosity for gas storage (e.g., CO₂ adsorption studies) .

Methodological Tables

| Key Reaction Optimization Parameters | Impact on Yield |

|---|---|

| Catalyst (Pd vs. Cu) | Pd essential for coupling; Cu co-catalyst reduces side reactions |

| Solvent (DMF vs. THF) | DMF increases polarity, enhancing Pd stability |

| Base (iPr₂NH vs. NEt₃) | iPr₂NH improves alkyne deprotonation efficiency |

| Reaction Temperature (70°C vs. RT) | Higher temps accelerate coupling but risk decomposition |

| Spectroscopic Benchmarks | Expected Values |

|---|---|

| ¹H NMR (CDCl₃, δ ppm) | 4.71 (d, J=5.4 Hz, CH₂OH) |

| FTIR (C≡C stretch) | 2100–2260 cm⁻¹ |

| HRMS ([M-OH]⁺) | m/z 295.0994 (C₁₉H₁₅O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.